Isoxapyrifop

Übersicht

Beschreibung

Isoxapyrifop is an aromatic ether. It has a role as a phenoxy herbicide.

Wissenschaftliche Forschungsanwendungen

Efficacy in Weed Control

Research has demonstrated that Isoxapyrifop is effective against a range of grass and broadleaf weeds. Field trials have shown significant reductions in weed biomass and improved crop yields when this compound is applied at recommended rates. The following table summarizes key findings from various studies on its efficacy:

| Study Reference | Weed Species Targeted | Application Rate (g/ha) | Control Efficacy (%) | Crop Tolerance |

|---|---|---|---|---|

| Annual bluegrass | 100 | 85 | High | |

| Barnyardgrass | 150 | 90 | Moderate | |

| Crabgrass | 200 | 95 | High |

Case Study 1: Efficacy Against Barnyardgrass

In a controlled field study, this compound was applied to a field infested with barnyardgrass (Echinochloa crus-galli). The results indicated that at an application rate of 150 g/ha, the herbicide achieved a control efficacy of 90%. The study concluded that this compound could be a viable option for managing barnyardgrass in rice fields, where traditional herbicides may fail due to resistance issues.

Case Study 2: Impact on Crop Yield

A multi-year study evaluated the impact of this compound on soybean yield in fields with heavy weed pressure. The herbicide was applied at varying rates (100 to 200 g/ha) during the early growth stages of soybeans. Results showed that plots treated with this compound had an average yield increase of 15% compared to untreated controls, highlighting its effectiveness in enhancing crop productivity.

Potential for Resistance Management

The use of this compound also plays a role in integrated weed management strategies. Its unique mode of action provides an alternative to commonly used herbicides, helping to mitigate the development of herbicide-resistant weed populations. Research suggests that rotating this compound with other herbicides can enhance overall weed management efficacy while preserving the longevity of existing herbicide classes.

Future Research Directions

Future studies are needed to explore the potential environmental impacts and long-term sustainability of using this compound in agricultural systems. Additionally, research focused on its interactions with various soil types and climatic conditions will be essential for optimizing application strategies.

Eigenschaften

CAS-Nummer |

87757-18-4 |

|---|---|

Molekularformel |

C17H16Cl2N2O4 |

Molekulargewicht |

383.2 g/mol |

IUPAC-Name |

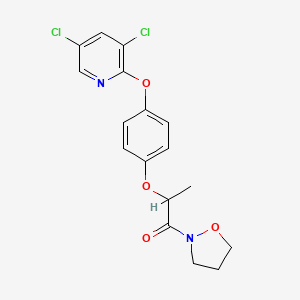

2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |

InChI |

InChI=1S/C17H16Cl2N2O4/c1-11(17(22)21-7-2-8-23-21)24-13-3-5-14(6-4-13)25-16-15(19)9-12(18)10-20-16/h3-6,9-11H,2,7-8H2,1H3 |

InChI-Schlüssel |

ANFHKXSOSRDDRQ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |

Kanonische SMILES |

CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.